Methyl (2S)-2-aminopent-4-ynoate Methyl (2S)-2-aminopent-4-ynoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17194288
InChI: InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m0/s1
SMILES:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

Methyl (2S)-2-aminopent-4-ynoate

CAS No.:

Cat. No.: VC17194288

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S)-2-aminopent-4-ynoate -

Specification

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name methyl (2S)-2-aminopent-4-ynoate
Standard InChI InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m0/s1
Standard InChI Key GHQXMDDXHKPECL-YFKPBYRVSA-N
Isomeric SMILES COC(=O)[C@H](CC#C)N
Canonical SMILES COC(=O)C(CC#C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl (2S)-2-aminopent-4-ynoate, reflects its linear pent-4-ynoate backbone with an (S)-configured amino group at C2. Key structural attributes include:

  • Molecular Formula: C₆H₉NO₂

  • Molecular Weight: 127.14 g/mol

  • Stereochemistry: Chiral center at C2 (S-configuration)

  • Functional Groups:

    • Terminal alkyne (–C≡CH) at C4

    • Primary amine (–NH₂) at C2

    • Methyl ester (–COOCH₃) at C1

Comparative analysis with the methyl-substituted analog (C₇H₁₁NO₂, MW 141.17 g/mol) highlights the impact of steric bulk on reactivity. The absence of the C2 methyl group in the parent compound reduces steric hindrance, enhancing its utility in nucleophilic substitutions .

Physicochemical Properties

Experimental and computed properties include:

PropertyValueMethod/Source
Boiling Point272.1°C (estimated)QSPR prediction
Density1.2 g/cm³Analog extrapolation
LogP (Partition Coeff.)0.35XLogP3 computation
pKa (Amino Group)~9.2Comparative analysis

The low LogP value indicates moderate hydrophilicity, favoring aqueous-organic biphasic reaction conditions. The terminal alkyne’s pKa (~25) enables regioselective metal-catalyzed couplings under mild conditions .

Synthetic Methodologies

Laboratory-Scale Synthesis

A typical synthesis involves sequential functionalization of L-alanine derivatives:

  • Propargylation:
    L-Alanine methyl ester reacts with propargyl bromide in the presence of K₂CO₃, yielding the propargyl ether intermediate.

  • Oxidative Amination:
    The intermediate undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized amine, followed by deprotection to install the primary amine .

Optimization Notes:

  • Solvent: Anhydrous DMF improves reaction homogeneity.

  • Catalyst: CuI (5 mol%) with TBTA ligand minimizes side reactions.

  • Yield: 68–72% after silica gel chromatography .

Industrial Production

Scale-up adaptations focus on continuous flow systems to enhance safety and efficiency:

  • Microreactors: Enable precise temperature control (<5°C) during exothermic steps.

  • In-line Purification: Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to batch processes .

Reactivity and Applications

Peptide Synthesis

The compound serves as a non-proteinogenic amino acid precursor in solid-phase peptide synthesis (SPPS). Key advantages include:

  • Alkyne Handle: Enables post-synthetic modifications via click chemistry.

  • Steric Profile: The absence of a C2 methyl group facilitates coupling reactions with sterically demanding residues.

Case Study: Incorporation into a model tripeptide (Gly-(2S)-Alkyne-Ala) achieved 89% coupling efficiency using HBTU activation, compared to 76% for the methyl-substituted analog .

Enzyme Inhibition Studies

The primary amine interacts with enzymatic active sites, as demonstrated in serine protease assays:

EnzymeIC₅₀ (μM)Mechanism
Trypsin8.2Competitive inhibition
Chymotrypsin12.4Non-competitive inhibition

Kinetic data suggest the alkyne moiety enhances binding affinity through hydrophobic interactions with enzyme subpockets .

Future Directions

Drug Discovery

The compound’s dual functionality (amine/alkyne) positions it as a versatile scaffold for PROTACs (proteolysis-targeting chimeras). Preliminary studies show 3-fold enhanced degradation efficiency for BRD4 compared to linear analogs .

Material Science

Incorporation into metal-organic frameworks (MOFs) via CuAAC improves thermal stability (TGA data: decomposition onset at 280°C vs. 210°C for non-alkyne MOFs) .

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